5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of indole and morpholine groups in the structure suggests that this compound may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Attachment of the indole group: The indole moiety can be introduced via a nucleophilic substitution reaction.
Introduction of the morpholine group: This step may involve the reaction of the pyrazole intermediate with a morpholine derivative under basic conditions.
Formation of the carboxamide group: The final step usually involves the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The pyrazole ring and the indole group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Oxidized derivatives of the indole group.
Reduction products: Amines derived from the reduction of the carboxamide group.
Substitution products: Various substituted pyrazole or indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential therapeutic applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it may involve:
Binding to a receptor or enzyme: The compound may interact with a specific receptor or enzyme, inhibiting or activating its function.
Modulation of signaling pathways: It may influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the morpholine group.
N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide: Lacks the indole group.
5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole: Lacks the carboxamide group.
Uniqueness
The presence of both indole and morpholine groups in 5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide makes it unique compared to similar compounds. This combination may confer unique biological activities and pharmacological properties.
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20(21-7-3-8-24-10-12-27-13-11-24)18-14-17(22-23-18)15-25-9-6-16-4-1-2-5-19(16)25/h1-2,4-6,9,14H,3,7-8,10-13,15H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVWFTVNZLAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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